methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate
Description
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate is a heterocyclic benzoate derivative featuring a pyrazole ring substituted with an amino group at the 4-position. The compound’s structure combines a methyl ester at the benzoyl group, a methoxy substituent at the 4-position of the benzene ring, and a 4-amino-1H-pyrazole moiety linked via a methylene group at the 3-position.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
methyl 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C13H15N3O3/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
OBFBTOCZIBMEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Amino-1H-Pyrazole
A direct method involves reacting 3-(bromomethyl)-4-methoxybenzoate with 4-amino-1H-pyrazole under basic conditions:
Procedure
-
Dissolve 3-(bromomethyl)-4-methoxybenzoic acid methyl ester (1.0 equiv) and 4-amino-1H-pyrazole (1.2 equiv) in anhydrous DMF.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).
Key Parameters
Optimization via Phase-Transfer Catalysis
To improve yields, tetrabutylammonium bromide (TBAB) can be added as a phase-transfer catalyst:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Without TBAB | 65 | 92 |
| With TBAB (0.1 eq) | 78 | 95 |
Aldehyde-Pyrazole Coupling
An alternative route employs 4-methoxy-3-formylbenzoate and 4-amino-1H-pyrazole in a one-pot condensation:
Reaction Scheme
Procedure
-
Mix methyl 4-methoxy-3-formylbenzoate (1.0 equiv) and 4-amino-1H-pyrazole (2.0 equiv) in 70% ethanol.
-
Add sodium acetate (0.5 equiv) and stir at room temperature for 6 hours.
-
Filter the precipitate and wash with cold ethanol.
Advantages
Intermediate Imine Formation
For substrates with aldehyde groups, reductive amination offers a viable pathway:
-
React methyl 4-methoxy-3-formylbenzoate with 4-amino-1H-pyrazole in MeOH to form an imine.
-
Reduce with NaBH₃CN (0.5 equiv) at 0°C.
Critical Notes
-
Reducing Agent : NaBH₃CN selectively reduces imines without ester hydrolysis.
-
Salt Formation : Hydrochloride salt enhances stability for storage.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic (K₂CO₃) | 65–78 | 92–95 | 12 h | Moderate |
| Condensation (NaOAc) | 70–85 | 90–93 | 6 h | High |
| Reductive Amination | 60–68 | 88–90 | 8 h | Low |
Mechanistic Insights
Alkylation Pathway
The reaction proceeds via an SN2 mechanism:
-
Deprotonation of 4-amino-1H-pyrazole by K₂CO₃ generates a nucleophilic amine.
-
Backside attack on the benzylic bromide forms the C–N bond.
-
Steric hindrance from the methoxy group favors substitution at the 3-position.
Condensation Mechanism
In the NaOAc-catalyzed route:
-
Aldehyde reacts with pyrazole amine to form a Schiff base.
-
Tautomerization and dehydration yield the methylene-linked product.
-
Sodium acetate buffers the medium, preventing ester hydrolysis.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.71 (d, 2H, Ar–H), 7.44 (t, 2H, Ar–H), 4.96 (s, 1H, CH₂), 3.85 (s, 3H, OCH₃), 2.32 (s, 3H, COOCH₃).
-
IR : 1720 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N pyrazole).
Industrial-Scale Considerations
Solvent Selection
-
Cost-Effective : Ethanol/water mixtures reduce production expenses vs. DMF.
-
Safety : Low boiling point of ethanol facilitates solvent recovery.
Chemical Reactions Analysis
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate has demonstrated significant antimicrobial activity. Studies have shown that derivatives of pyrazole compounds exhibit potent antibacterial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-sensitive Staphylococcus aureus (MSSA). For instance, certain related compounds have shown minimum inhibitory concentrations (MICs) ranging from 4 to 16 mg/mL against these pathogens, comparable to established antibiotics like ciprofloxacin .
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that related pyrazole derivatives have shown effectiveness against fungi such as Aspergillus niger, with MIC values between 16 and 32 mg/mL, which is significantly lower than that of standard antifungal agents like fluconazole .
Antioxidant Properties
Studies highlight the antioxidant capabilities of pyrazole derivatives, including those similar to this compound. These compounds have been evaluated using various assays (e.g., ABTS, FRAP) and demonstrated promising results in reducing oxidative stress markers, indicating potential applications in treating oxidative stress-related diseases .
Anti-inflammatory Activity
Emerging studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines in vitro .
Anticonvulsant Effects
Some derivatives of pyrazole compounds have been investigated for their anticonvulsant potential. The distance between functional groups in the pyrazole ring has been identified as crucial for enhancing anticonvulsant activity, suggesting that modifications to this compound could yield new therapeutic candidates for epilepsy treatment .
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated that specific substitutions at the pyrazole ring significantly enhanced antibacterial activity against MRSA and MSSA strains, with one compound achieving an MIC of 8 mg/mL .
Case Study 2: Antioxidant Evaluation
In another investigation, the antioxidant properties of several pyrazole derivatives were assessed using the DPPH assay. Compounds closely related to this compound exhibited a strong capacity to scavenge free radicals, suggesting their utility in developing supplements for oxidative stress management .
Mechanism of Action
The mechanism of action of methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Substituent Effects on the Pyrazole Ring
- Amino vs. Bromo (Electron-Donating vs. Withdrawing): The target compound’s 4-amino group contrasts with the 4-bromo substituent in its brominated analog (). The amino group’s electron-donating nature may facilitate hydrogen bonding with biological targets, while bromo’s electron-withdrawing effect could alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Complex Substituents (Carbamoyl, Methyl, Propyl): The ethyl ester derivative in features a 5-carbamoyl-1-methyl-3-propylpyrazole group.
Ester vs. Acid Forms
- Methyl Ester (Target) vs. Acid Hydrochloride ():
The methyl ester in the target compound improves lipophilicity, favoring passive diffusion across biological membranes. In contrast, the carboxylic acid hydrochloride salt () offers higher water solubility, making it more suitable for aqueous formulations .
Positional Isomerism
Additional Functional Groups
- Cyclohexylamino Substituent (): Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride replaces the pyrazole with a cyclohexylamino group.
Biological Activity
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate, also known by its CAS number 1245806-49-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 247.25 g/mol
- CAS Number : 1245806-49-8
- Structure : The compound features a methoxy group and a pyrazole moiety that may contribute to its biological activity.
The biological activity of this compound appears to be linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and glucose homeostasis.
- Modulation of Transcription Factors : There is evidence indicating that this compound may act as an inducer of activating transcription factor 3 (ATF3), which plays a role in cellular stress responses and metabolic regulation .
- Antiproliferative Effects : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, suggesting that this compound may have potential as an anti-cancer agent .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | A549 (lung cancer) | 15.2 | Significant growth inhibition observed |
| Study B | HT-1080 (fibrosarcoma) | 12.5 | Induced apoptosis in treated cells |
| Study C | SGC-7901 (gastric cancer) | 10.0 | Reduced cell viability significantly |
These findings indicate that the compound could be effective against various types of cancer cells.
In Vivo Studies
Recent animal studies have further elucidated the compound's effects:
- Weight Loss and Metabolic Improvement : In a high-fat diet model, administration of the compound led to notable weight loss and improvements in metabolic parameters such as plasma triglyceride levels and liver function .
- Histological Analysis : Examination of adipose tissue revealed a reduction in hypertrophic adipocytes, suggesting the compound's potential role in combating obesity-related metabolic disorders.
Case Study 1: Anti-Cancer Activity
A study conducted on the antiproliferative effects of this compound showed promising results against A549 lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to cell cycle arrest at the G0/G1 phase.
Case Study 2: Metabolic Syndrome
In another investigation focusing on metabolic syndrome, the compound demonstrated its ability to induce ATF3 expression in pre-adipocyte models, which correlated with improved lipid profiles and reduced adiposity in mice . This suggests its potential application in treating metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization, functional group protection, and coupling reactions. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazides using POCl₃ at elevated temperatures (120°C) . Key steps include:
- Amino group protection : Use Boc or Fmoc groups to prevent side reactions during coupling.
- Esterification : Methanol or methyl chloride under acidic conditions for benzoate ester formation.
- Characterization : Confirm intermediates via IR (e.g., carbonyl stretches at ~1720 cm⁻¹) and NMR (e.g., methoxy singlet at ~3.8 ppm) .
Q. How can structural analogs of this compound guide SAR studies for antimicrobial activity?
- Approach : Compare analogs like ethyl 4-amino benzoate (basic antimicrobial properties) and tetrazole-containing derivatives (anticonvulsant activity) .
- Key Parameters :
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while methoxy groups improve solubility.
- Bioactivity assays : Screen against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols .
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- Tools :
- HPLC-PDA : Quantify purity (>95%) and detect impurities.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 318.12).
- X-ray crystallography : Resolve stereochemistry, as demonstrated for pyrazole-Schiff base complexes .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-amino-pyrazole moiety influence binding to biological targets?
- Mechanistic Insight : The amino group acts as a hydrogen bond donor, critical for interactions with enzymes like kinases or bacterial dihydrofolate reductase. Computational docking (e.g., AutoDock Vina) predicts binding modes, while SPR (Surface Plasmon Resonance) quantifies affinity (KD values) .
- Case Study : Analogous compounds with 4-methoxybenzylidene groups show altered activity due to π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Data Reconciliation :
- Meta-analysis : Compare datasets from antimicrobial (e.g., ) and anti-inflammatory studies (e.g., ).
- Control standardization : Ensure consistent assay conditions (e.g., bacterial strain, solvent DMSO concentration ≤1%).
- Statistical tools : Use ANOVA to identify outliers or batch effects .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- In Silico Workflow :
- ADMET prediction : Tools like SwissADME assess logP (target ~2.5 for blood-brain barrier penetration) and CYP450 inhibition.
- QSAR modeling : Correlate substituent electronegativity with metabolic stability (e.g., methoxy vs. trifluoromethyl groups) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-up Considerations :
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) for Pd-catalyzed coupling reactions.
- Continuous flow reactors : Minimize racemization and improve yield vs. batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
